N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Beschreibung
N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a synthetic heterocyclic acetamide derivative characterized by a fused tricyclic core containing oxygen, nitrogen, and sulfur atoms. The structure includes a 2-methoxyphenyl substituent at position 5, a hydroxymethyl group at position 11, and a 4-ethylphenyl acetamide moiety linked via a sulfanyl bridge . Crystallographic refinement of related compounds has been performed using SHELX software, indicating its structural precision and stability in solid-state studies .
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-4-18-9-11-20(12-10-18)31-25(35)16-38-29-23-13-22-19(15-34)14-30-17(2)26(22)37-28(23)32-27(33-29)21-7-5-6-8-24(21)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMIFLQUECBXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with a unique structural framework that suggests potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₃₁H₃₃N₃O₂S, comprising various functional groups that may contribute to its biological properties. The intricate tricyclic framework combined with specific substituents enhances its reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial
- Antioxidant
- Anticancer
The specific biological activities of N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide have not been extensively documented in the literature but can be inferred from related compounds.
Anticancer Activity
A study focusing on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines using the MTT assay method. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.1 |
| Compound B | PC3 | 13.8 |
These findings suggest that similar compounds may exhibit potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Another investigation into related compounds revealed their effectiveness against a range of microbial strains. For instance:
| Compound | Activity Type | Target Microbe |
|---|---|---|
| Compound C | Antibacterial | E. coli |
| Compound D | Antifungal | Candida albicans |
Such data imply that N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide may possess similar antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison
*LogP values estimated using fragment-based methods.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, structurally related acetamides exhibit anti-exudative activity. For instance, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant anti-inflammatory effects at 10 mg/kg, comparable to diclofenac sodium . The sulfanyl-acetamide linkage in the target compound suggests similar mechanistic pathways, though substituent positioning may modulate potency.
Crystallographic and Stability Considerations
The compound’s crystallinity has likely been analyzed using SHELXL (), a standard tool for small-molecule refinement. Related analogs with similar fused heterocycles demonstrate high thermal stability (>200°C) and low hygroscopicity, favoring formulation development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
